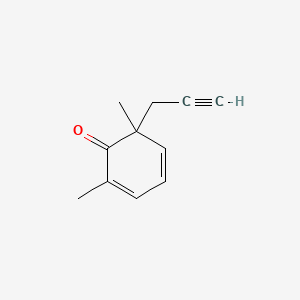
2,6-Dimethyl-2-(2-propynyl)-3,5-cyclohexadiene-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethyl-2-(2-propynyl)-3,5-cyclohexadiene-1-one is an organic compound with a unique structure characterized by a cyclohexadiene ring substituted with dimethyl and propynyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-2-(2-propynyl)-3,5-cyclohexadiene-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-dimethylcyclohexanone and propargyl bromide.
Alkylation Reaction: The first step involves the alkylation of 2,6-dimethylcyclohexanone with propargyl bromide in the presence of a strong base like sodium hydride or potassium tert-butoxide. This reaction introduces the propynyl group at the 2-position of the cyclohexanone ring.
Dehydrogenation: The resulting intermediate is then subjected to dehydrogenation using a suitable oxidizing agent such as palladium on carbon (Pd/C) or manganese dioxide (MnO2) to form the cyclohexadiene ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
化学反応の分析
Types of Reactions
2,6-Dimethyl-2-(2-propynyl)-3,5-cyclohexadiene-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions where the propynyl group is replaced by other functional groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Halogens (e.g., bromine), nucleophiles (e.g., amines)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted cyclohexadiene derivatives
科学的研究の応用
2,6-Dimethyl-2-(2-propynyl)-3,5-cyclohexadiene-1-one has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of novel materials with specific properties, such as polymers and resins.
Medicinal Chemistry: Researchers explore its potential as a precursor for the synthesis of pharmaceutical compounds with therapeutic properties.
Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activities.
作用機序
The mechanism of action of 2,6-Dimethyl-2-(2-propynyl)-3,5-cyclohexadiene-1-one involves its interaction with molecular targets and pathways. The propynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with enzymes, receptors, or other biomolecules. These interactions can modulate biological processes and result in specific effects.
類似化合物との比較
Similar Compounds
2,6-Dimethyl-3,5-cyclohexadiene-1-one: Lacks the propynyl group, resulting in different chemical properties and reactivity.
2,6-Dimethyl-2-(2-butynyl)-3,5-cyclohexadiene-1-one: Contains a butynyl group instead of a propynyl group, leading to variations in its chemical behavior and applications.
Uniqueness
2,6-Dimethyl-2-(2-propynyl)-3,5-cyclohexadiene-1-one is unique due to the presence of the propynyl group, which imparts distinct reactivity and potential for diverse applications in organic synthesis, material science, and medicinal chemistry.
特性
分子式 |
C11H12O |
|---|---|
分子量 |
160.21 g/mol |
IUPAC名 |
2,6-dimethyl-6-prop-2-ynylcyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C11H12O/c1-4-7-11(3)8-5-6-9(2)10(11)12/h1,5-6,8H,7H2,2-3H3 |
InChIキー |
HNCGCDWUYLGEJL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC(C1=O)(C)CC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



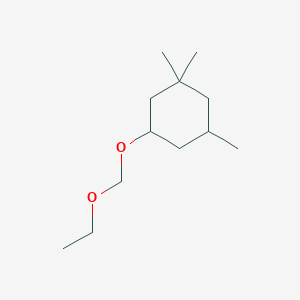
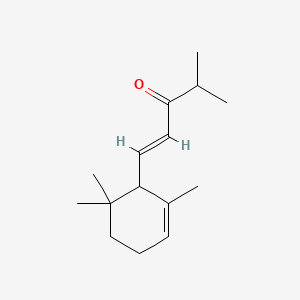
![1-Propanaminium, 3-[[2-cyano-3-[4-(diethylamino)phenyl]-1-oxo-2-propenyl]oxy]-N-[2-[[2-cyano-3-[4-(diethylamino)phenyl]-1-oxo-2-propenyl]oxy]ethyl]-N,N-dimethyl-, chloride](/img/structure/B13801043.png)
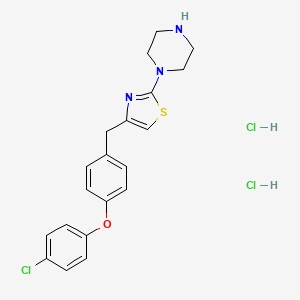
![Propanenitrile, 3-[(6-amino-3,3,5-trimethylhexyl)amino]-](/img/structure/B13801063.png)
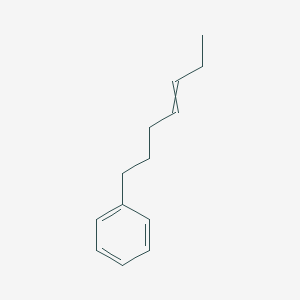
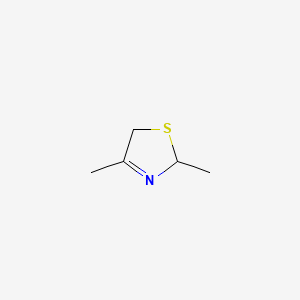
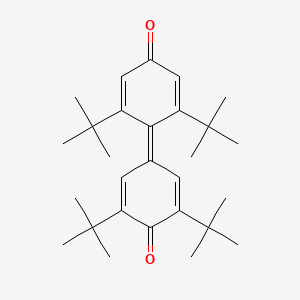
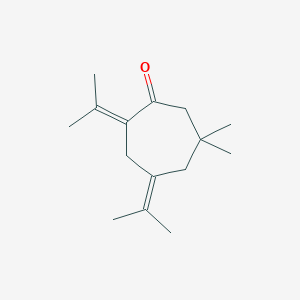
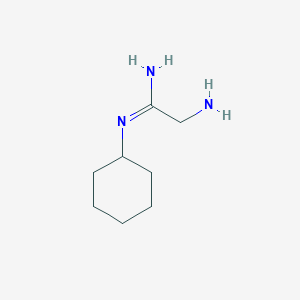
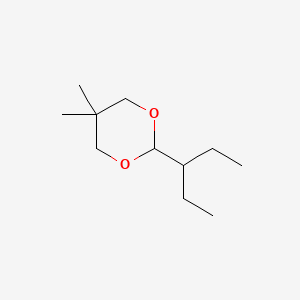
![1-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13801132.png)

